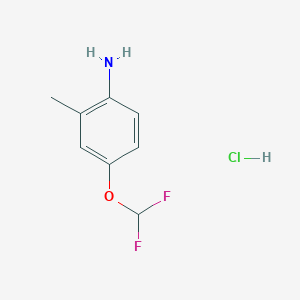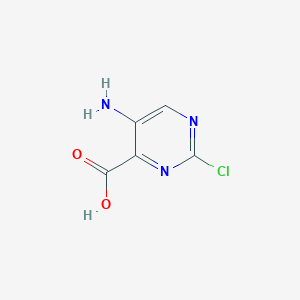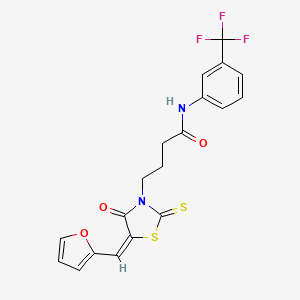
Acide 4-(3-nitro-benzylidène)-1,2,3,4-tétrahydro-acridine-9-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-Nitro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid” is a complex organic molecule. It contains an acridine ring, which is a tricyclic compound (consisting of two benzene rings joined by a pyridine ring). It also has a carboxylic acid group (-COOH) attached at the 9th position of the acridine ring. The benzylidene group attached at the 4th position of the acridine ring contains a nitro group (-NO2) at the 3rd position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar acridine ring system, the sp2 hybridized benzylidene group, and the nitro group. The presence of the nitro group would introduce significant electron-withdrawing character, which could affect the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating acridine ring. The carboxylic acid group could undergo typical acid-base reactions, and the nitro group could potentially be reduced to an amino group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of the polar carboxylic acid and nitro groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Activité antibactérienne et antifongique
La synthèse des dérivés de l’acide 4-(3-nitro-benzylidène)-1,2,3,4-tétrahydro-acridine-9-carboxylique a été étudiée pour son potentiel en tant qu'agents antibactériens et antifongiques . Ces composés ont été préparés par condensation de la 4-nitrobenzoylglycine ou de la benzoylglycine avec des aldéhydes aromatiques. Les chercheurs ont évalué leur efficacité contre les souches bactériennes et fongiques. Des études supplémentaires sont nécessaires pour explorer leur mécanisme d'action et optimiser leur activité.
Propriétés antioxydantes
Des bases de Schiff dérivées de la 2-aminophénol et de divers chloro- et nitro-benzaldéhydes ont été synthétisées et caractérisées. Ces composés ont été évalués pour leur potentiel antioxydant . L'étude de l'activité antioxydante des dérivés de l'This compound pourrait fournir des informations sur leurs capacités de piégeage des radicaux libres.
Propriétés optiques non linéaires
Certains dérivés de l'This compound présentent des propriétés optiques non linéaires. Ces propriétés sont cruciales pour les applications dans les dispositifs optiques, tels que les lasers et les capteurs. Les chercheurs ont étudié leurs spectres d'absorption et de fluorescence, soulignant leur potentiel dans ce domaine .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(3-Nitro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid' involves the condensation of 3-nitrobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "3-nitrobenzaldehyde", "1,2,3,4-tetrahydroacridine-9-carboxylic acid", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzaldehyde (1.0 equiv) and 1,2,3,4-tetrahydroacridine-9-carboxylic acid (1.0 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as piperidine or pyridine to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until the reaction is complete.", "Step 4: Allow the reaction mixture to cool to room temperature and then filter the solid product.", "Step 5: Wash the solid product with a suitable solvent such as ethanol or methanol to remove any impurities.", "Step 6: Dry the solid product under vacuum to obtain the desired compound '4-(3-Nitro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid'." ] } | |
Numéro CAS |
379255-82-0 |
Formule moléculaire |
C21H16N2O4 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C21H16N2O4/c24-21(25)19-16-8-1-2-10-18(16)22-20-14(6-4-9-17(19)20)11-13-5-3-7-15(12-13)23(26)27/h1-3,5,7-8,10-12H,4,6,9H2,(H,24,25) |
Clé InChI |
OBICDYRXQOLKBN-UHFFFAOYSA-N |
SMILES |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
SMILES canonique |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(2-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2516368.png)
![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2516370.png)


![benzyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2516374.png)
![4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione](/img/no-structure.png)


![2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2516381.png)
![Diethyl [amino(propylamino)methylidene]propanedioate](/img/structure/B2516382.png)
![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2516383.png)
![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)
![2-cyclopentyl-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2516389.png)

